2-(4-Isopropylphenoxy)acetohydrazide
Overview
Description
“2-(4-Isopropylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C11H16N2O2 . It is used as a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(4-Isopropylphenoxy)acetohydrazide” consists of an isopropyl group attached to a phenyl ring, which is further connected to an acetohydrazide group .Physical And Chemical Properties Analysis
“2-(4-Isopropylphenoxy)acetohydrazide” is a solid at room temperature. It has a molecular weight of 208.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Scientific Research Applications
Antimicrobial Activity :
- Novel isochroman-triazoles and thiadiazole hybrids, including derivatives of acetohydrazide, have shown moderate to good antibacterial and antifungal activities against various strains, compared to standard drugs like ampicillin and fluconazole (Saeed & Mumtaz, 2017).
- Similarly, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and exhibited substantial lipase and α-glucosidase inhibition, indicating potential antimicrobial and metabolic regulatory properties (Bekircan, Ülker & Menteşe, 2015).
Cancer Research :
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from 2-(2-isopropylphenoxy) acetic acid, has been investigated for its anticancer properties through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
- Other compounds involving acetohydrazide derivatives have been evaluated for anticancer activity against human tumor cell lines, showcasing satisfactory activity (Shaker & Marzouk, 2016).
Nonlinear Optical Properties :
- Research on hydrazones, including acetohydrazide derivatives, reveals their potential in optical device applications due to their effective nonlinear optical properties (Naseema et al., 2010).
- These properties include two-photon absorption and optical power limiting behavior, making them candidates for optical limiters and switches.
Corrosion Inhibition :
- A study on 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide demonstrated its effectiveness as a corrosion inhibitor for metals like galvanized steel and stainless steel in acidic solutions (Gaber, 2021).
- These findings are significant for industrial applications, particularly in reducing corrosion-related damages in metal structures and components.
Safety And Hazards
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKDXDLMYFJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359535 | |
Record name | 2-(4-isopropylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)acetohydrazide | |
CAS RN |
443905-53-1 | |
Record name | 2-(4-isopropylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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